molecular formula C5H9NO4 B140079 DL-Glutamic acid CAS No. 617-65-2

DL-Glutamic acid

Cat. No. B140079
Key on ui cas rn: 617-65-2
M. Wt: 147.13 g/mol
InChI Key: WHUUTDBJXJRKMK-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09272020B2

Procedure details

An excipients solution is prepared according to a protocol similar to that of Preparation 3 using 0.02 g of methionine, 0.96 g of sucrose and 9.01 g of water for injection (WFI). 8.42 g of the previous excipients solution were added to 9.66 g of water for injection (WFI) and to 7.31 g of polymer P2 solution (46.7 mg/mL polymer P2 solution) obtained by the method described in Preparation 7. This solution was gently stiffed for at least 15 min at room temperature.
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
sucrose
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
9.01 g
Type
solvent
Reaction Step One
[Compound]
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
polymer P2
Quantity
7.31 g
Type
reactant
Reaction Step Two
Name
Quantity
9.66 g
Type
solvent
Reaction Step Two
Name
Poly(Glutamic Acid)

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4]SC.C(O)[C@H]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>O>[CH2:3]([CH:2]([NH2:1])[C:7]([OH:9])=[O:8])[CH2:4][C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0.02 g
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Name
sucrose
Quantity
0.96 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
9.01 g
Type
solvent
Smiles
O
Step Two
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Smiles
Name
polymer P2
Quantity
7.31 g
Type
reactant
Smiles
Name
Quantity
9.66 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An excipients solution is prepared
CUSTOM
Type
CUSTOM
Details
obtained by the method
CUSTOM
Type
CUSTOM
Details
described in Preparation 7
WAIT
Type
WAIT
Details
This solution was gently stiffed for at least 15 min at room temperature

Outcomes

Product
Name
Poly(Glutamic Acid)
Type
Smiles
C(CC(=O)O)C(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09272020B2

Procedure details

An excipients solution is prepared according to a protocol similar to that of Preparation 3 using 0.02 g of methionine, 0.96 g of sucrose and 9.01 g of water for injection (WFI). 8.42 g of the previous excipients solution were added to 9.66 g of water for injection (WFI) and to 7.31 g of polymer P2 solution (46.7 mg/mL polymer P2 solution) obtained by the method described in Preparation 7. This solution was gently stiffed for at least 15 min at room temperature.
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
sucrose
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
9.01 g
Type
solvent
Reaction Step One
[Compound]
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
polymer P2
Quantity
7.31 g
Type
reactant
Reaction Step Two
Name
Quantity
9.66 g
Type
solvent
Reaction Step Two
Name
Poly(Glutamic Acid)

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4]SC.C(O)[C@H]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>O>[CH2:3]([CH:2]([NH2:1])[C:7]([OH:9])=[O:8])[CH2:4][C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0.02 g
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Name
sucrose
Quantity
0.96 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
9.01 g
Type
solvent
Smiles
O
Step Two
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Smiles
Name
polymer P2
Quantity
7.31 g
Type
reactant
Smiles
Name
Quantity
9.66 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An excipients solution is prepared
CUSTOM
Type
CUSTOM
Details
obtained by the method
CUSTOM
Type
CUSTOM
Details
described in Preparation 7
WAIT
Type
WAIT
Details
This solution was gently stiffed for at least 15 min at room temperature

Outcomes

Product
Name
Poly(Glutamic Acid)
Type
Smiles
C(CC(=O)O)C(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09272020B2

Procedure details

An excipients solution is prepared according to a protocol similar to that of Preparation 3 using 0.02 g of methionine, 0.96 g of sucrose and 9.01 g of water for injection (WFI). 8.42 g of the previous excipients solution were added to 9.66 g of water for injection (WFI) and to 7.31 g of polymer P2 solution (46.7 mg/mL polymer P2 solution) obtained by the method described in Preparation 7. This solution was gently stiffed for at least 15 min at room temperature.
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
sucrose
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
9.01 g
Type
solvent
Reaction Step One
[Compound]
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
polymer P2
Quantity
7.31 g
Type
reactant
Reaction Step Two
Name
Quantity
9.66 g
Type
solvent
Reaction Step Two
Name
Poly(Glutamic Acid)

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4]SC.C(O)[C@H]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>O>[CH2:3]([CH:2]([NH2:1])[C:7]([OH:9])=[O:8])[CH2:4][C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0.02 g
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Name
sucrose
Quantity
0.96 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
9.01 g
Type
solvent
Smiles
O
Step Two
Name
previous excipients solution
Quantity
8.42 g
Type
reactant
Smiles
Name
polymer P2
Quantity
7.31 g
Type
reactant
Smiles
Name
Quantity
9.66 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An excipients solution is prepared
CUSTOM
Type
CUSTOM
Details
obtained by the method
CUSTOM
Type
CUSTOM
Details
described in Preparation 7
WAIT
Type
WAIT
Details
This solution was gently stiffed for at least 15 min at room temperature

Outcomes

Product
Name
Poly(Glutamic Acid)
Type
Smiles
C(CC(=O)O)C(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.